DAST Thermal Decomposition Hazard: Quantitative DSC and ARC Comparison with Deoxo-Fluor and XtalFluor-E
DAST exhibits the lowest thermal stability among commercially available dialkylaminosulfur trifluorides, with a documented decomposition threshold of >90 °C that can lead to violent detonation [1]. In comparative accelerated rate calorimetry (ARC) studies, DAST shows an onset temperature for self-accelerated decomposition at 60 °C, whereas Deoxo-Fluor® decomposes at approximately 90 °C and XtalFluor-E® exhibits an onset of approximately 140 °C [2]. Differential scanning calorimetry (DSC) thermograms overlay confirms that XtalFluor reagents provide a higher decomposition temperature and lower exothermic heat release compared to both DAST and Deoxo-Fluor [3]. The two-step decomposition mechanism of DAST—non-energetic disproportionation to SF₄ and bis(diethylamino)sulfur difluoride, followed by vigorous exothermic decomposition of the difluoride intermediate—underpins this hazard profile [1].
| Evidence Dimension | Thermal decomposition onset temperature |
|---|---|
| Target Compound Data | Self-accelerated decomposition onset at 60 °C; detonation hazard >90 °C |
| Comparator Or Baseline | Deoxo-Fluor®: decomposition onset approximately 90 °C; XtalFluor-E®: decomposition onset approximately 140 °C |
| Quantified Difference | DAST decomposes at 30 °C lower than Deoxo-Fluor and 80 °C lower than XtalFluor-E by ARC onset |
| Conditions | Accelerated rate calorimetry (ARC); differential scanning calorimetry (DSC) overlay analysis |
Why This Matters
This quantifies the safety margin required for procurement decisions: DAST is contraindicated for large-scale or heated reactions where Deoxo-Fluor or XtalFluor may be safely employed.
- [1] Messina, P. A.; Mange, K. C.; Middleton, W. J. Aminosulfur Trifluorides: Relative Thermal Stability. J. Fluorine Chem. 1989, 42 (1), 137–143. View Source
- [2] Singh, R. P.; Shreeve, J. M. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis 2002, 2002 (17), 2561–2578. View Source
- [3] L‘Heureux, A.; Beaulieu, F.; Bennett, C.; Bill, D. R.; Clayton, S.; LaFlamme, F.; Mirmehrabi, M.; Tadayon, S.; Tovell, D.; Couturier, M. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. J. Org. Chem. 2010, 75 (10), 3401–3411. View Source
